molecular formula C16H10ClN5O2 B6102052 4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide

Cat. No. B6102052
M. Wt: 339.73 g/mol
InChI Key: CODZOBHIVRXKDZ-UHFFFAOYSA-N
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Description

4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide is a synthetic compound that belongs to the class of pyrazolopyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide involves binding to the active site of CDK2 and GSK-3β, thereby inhibiting their activity. This leads to the disruption of cellular processes that are dependent on these enzymes, such as cell cycle progression and signal transduction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular processes that are affected by the inhibition of CDK2 and GSK-3β. For example, inhibition of CDK2 can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3β can affect glucose metabolism and insulin signaling.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide in lab experiments is its specificity for CDK2 and GSK-3β, which allows for targeted inhibition of these enzymes. However, one limitation is that the compound may exhibit off-target effects on other enzymes or cellular processes, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of diseases that involve dysregulated CDK2 or GSK-3β activity, such as cancer and Alzheimer's disease. Another direction is to explore its potential as a tool compound for studying the role of CDK2 and GSK-3β in cellular processes. Additionally, further optimization of the synthesis method and structure-activity relationship studies can lead to the development of more potent and selective inhibitors of these enzymes.

Synthesis Methods

The synthesis of 4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide involves a multi-step process. The starting material for the synthesis is 2-amino-3-cyano-4-chloropyridine, which is reacted with ethyl acetoacetate to form 4-chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate is then reacted with 4-aminobenzamide to form the final product, this compound.

Scientific Research Applications

4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide has potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). These enzymes are involved in various cellular processes, including cell cycle regulation and signal transduction, making them attractive targets for drug development.

properties

IUPAC Name

4-chloro-N-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN5O2/c17-11-3-1-10(2-4-11)15(23)20-21-8-6-13-12(16(21)24)9-18-14-5-7-19-22(13)14/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODZOBHIVRXKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C=CC3=C(C2=O)C=NC4=CC=NN34)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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